6-Chloro-3,8-dinitrophenanthridine is a chemical compound that belongs to the class of phenanthridines, which are polycyclic aromatic compounds. This compound is characterized by the presence of two nitro groups and a chlorine atom on the phenanthridine structure, contributing to its unique chemical properties and potential applications in various scientific fields.
The compound can be sourced from chemical suppliers and databases such as PubChem and BenchChem, where it is cataloged with detailed information regarding its molecular structure, synthesis, and properties.
6-Chloro-3,8-dinitrophenanthridine is classified under:
The synthesis of 6-Chloro-3,8-dinitrophenanthridine typically involves multi-step chemical reactions. A common synthetic route may include:
The molecular structure of 6-Chloro-3,8-dinitrophenanthridine consists of a phenanthridine core with two nitro groups at the 3 and 8 positions and a chlorine atom at the 6 position.
ClC1=CC2=C(C=C1C(=N2)N(=O)=O)C(=N(C(=O)=O)C=C2)N(=O)=O.6-Chloro-3,8-dinitrophenanthridine can undergo several types of chemical reactions:
The mechanism of action for 6-Chloro-3,8-dinitrophenanthridine primarily involves its interaction with biological molecules.
Data from studies indicate that such interactions may have implications in medicinal chemistry for developing antitumor agents or other therapeutic applications.
Relevant data from chemical databases indicate that handling should be done with care due to potential toxicity associated with nitro compounds.
6-Chloro-3,8-dinitrophenanthridine has various scientific uses:
CAS No.: 13734-41-3
CAS No.: 56505-80-7
CAS No.: 2134602-45-0
CAS No.: 2647-50-9
CAS No.: 22108-99-2